4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one
Overview
Description
4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyridine ring
Preparation Methods
The synthesis of 4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one can be achieved through several synthetic routes. One common method involves the condensation of enamines with 2-arylidene-1,3-diketones, which are obtained by the Knoevenagel condensation of aromatic aldehydes with cyclic 1,3-diketones . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design due to its unique structure. It may also be used in the synthesis of other complex molecules in organic chemistry. Additionally, its properties make it a candidate for use in materials science, particularly in the development of new materials with specific electronic or mechanical properties .
Mechanism of Action
The mechanism of action of 4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the context of its use. For instance, in medicinal applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one can be compared with other similar compounds such as 1,3,4,6,7,8-hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine While both compounds share a similar core structure, the presence of different functional groups and ring systems can lead to variations in their chemical behavior and applications
Properties
IUPAC Name |
4-methyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-7-11(13)12-10-6-4-2-3-5-9(8)10/h7H,2-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTFIEWWBDUYDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302433 | |
Record name | 4-methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76621-38-0 | |
Record name | NSC150958 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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